molecular formula C25H24N2O2S2 B11459962 5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11459962
M. Wt: 448.6 g/mol
InChI Key: KZOGWGCBWCPESJ-UHFFFAOYSA-N
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Description

5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzylsulfanyl group: This step often involves nucleophilic substitution reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substitution reactions can occur, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s tricyclic structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H24N2O2S2/c1-16-8-7-11-18(12-16)27-23(28)21-19-13-25(2,3)29-14-20(19)31-22(21)26-24(27)30-15-17-9-5-4-6-10-17/h4-12H,13-15H2,1-3H3

InChI Key

KZOGWGCBWCPESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CC(OC5)(C)C

Origin of Product

United States

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